
2-Fluoro-4-(pentafluorosulfur)cinnamic acid
Overview
Description
“2-Fluoro-4-(pentafluorosulfur)cinnamic acid” is a chemical compound with the CAS Number: 1240261-78-2 . It has a molecular weight of 292.2 . The IUPAC name for this compound is (2E)-3-[2-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The Inchi Code for “2-Fluoro-4-(pentafluorosulfur)cinnamic acid” is 1S/C9H6F6O2S/c10-8-5-7(18(11,12,13,14)15)3-1-6(8)2-4-9(16)17/h1-5H,(H,16,17)/b4-2+ .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature .Scientific Research Applications
UVB Protection
2-Fluoro-4-(pentafluorosulfur)cinnamic acid: has been studied for its photophysical properties and photochemistry, particularly for UVB blocking . The compound’s ability to absorb UVB radiation makes it a potential ingredient in sunscreen formulations. Its efficacy in blocking harmful UV rays can help prevent skin damage and reduce the risk of skin cancer .
Antimicrobial Activity
Cinnamic acid derivatives, including fluorinated ones, have shown promising results as antimicrobial agents. They can be effective against various bacterial strains, making them valuable in the development of new antibiotics or preservatives .
Cancer Research
The structural flexibility of cinnamic acid allows for the creation of derivatives that can be used in cancer research. These compounds can inhibit the growth of cancer cells, making them potential candidates for chemotherapy drugs .
Neurological Disorders
Some derivatives of cinnamic acid have been reported to exhibit neuroprotective properties. This makes them interesting for research into treatments for neurological disorders such as Alzheimer’s disease .
Anti-inflammatory Properties
The anti-inflammatory properties of cinnamic acid derivatives can be harnessed for the treatment of chronic inflammation-related diseases. This application is significant in the development of new anti-inflammatory medications .
Diabetes Management
Research has indicated that cinnamic acid derivatives can play a role in managing diabetes. They may help in regulating blood sugar levels, thus providing a complementary approach to existing diabetes treatments .
Safety and Hazards
properties
IUPAC Name |
(E)-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2S/c10-8-5-7(18(11,12,13,14)15)3-1-6(8)2-4-9(16)17/h1-5H,(H,16,17)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICENTUPDUJFMBS-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



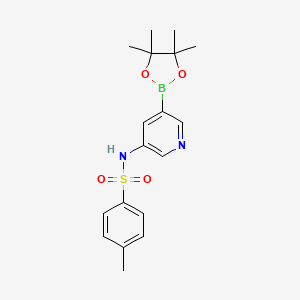
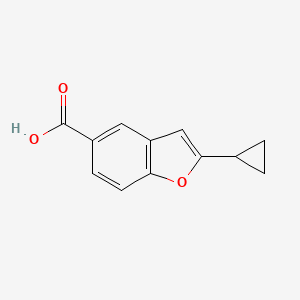


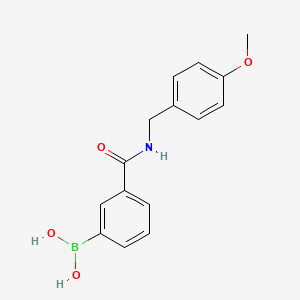
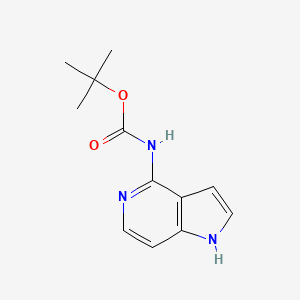
![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)
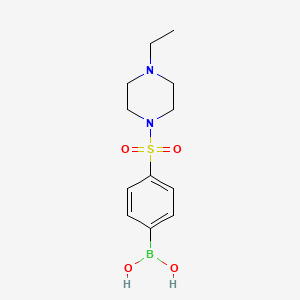

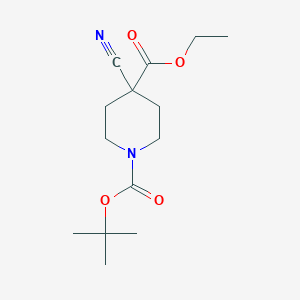
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)

